1-Bromo-2,4-dichlorobenzene

Descripción general

Descripción

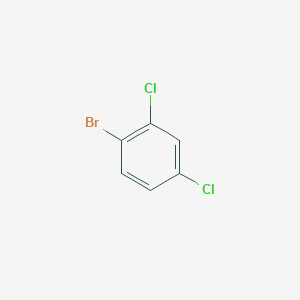

1-Bromo-2,4-dichlorobenzene (C₆H₃BrCl₂, CAS 1193-72-2) is an aryl halide featuring bromine and chlorine substituents at the 1-, 2-, and 4-positions of the benzene ring. It has a molecular weight of 225.898 g/mol, a melting point of 26–30°C, and a boiling point of 235°C . Its SMILES string (Clc1ccc(Br)c(Cl)c1) and InChI key (ISHYFWKKWKXXPL-UHFFFAOYSA-N) confirm its structural identity . The compound is primarily used as a reagent in organic synthesis, such as in the preparation of diazepane derivatives for pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichlorobenzene can be synthesized from 1,3-dichlorobenzene through a bromination reaction. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination of 1,3-dichlorobenzene. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates halogen replacement under specific conditions:

Key Mechanistic Features :

- Bromine at position 1 shows higher reactivity than chlorines due to weaker C-Br bond (bond dissociation energy: C-Br ≈ 68 kcal/mol vs C-Cl ≈ 81 kcal/mol)

- Ortho/para-directing effects of chlorine substituents guide nucleophile positioning

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms biaryl structures essential in pharmaceuticals and materials science:

Industrial Application : The synthesis of 2,4,4'-trichlorobiphenyl (PCB congener) employs this method at multi-kilogram scale using Na₂CO₃ base and ethanol co-solvent .

Ullmann-Type Coupling Reactions

Copper-mediated couplings enable C-N and C-O bond formation:

Radical Bromination/Chlorination

Halogen exchange reactions under radical initiation:

| Process | Initiator | Halogen Source | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Bromine displacement | AIBN, UV light | Br₂ | 1,2,4-Trichlorobenzene | 93% Br → H | |

| Chlorine meta-substitution | FeCl₃, Δ | Cl₂ | 1-Bromo-2,3,5-trichlorobenzene | 81% |

Notable Observation : Aluminum halide catalysts promote isomerization to 1-bromo-3,5-dichlorobenzene at 120-150°C .

Grignard and Organometallic Reactions

The bromine atom undergoes transmetallation for C-C bond formation:

| Reaction | Organometallic Reagent | Product | Use Case | Reference |

|---|---|---|---|---|

| Kumada coupling | CH₃MgBr | 2,4-Dichlorotoluene | Solvent additive | |

| Negishi coupling | Zn(CH₂CO₂Et)₂ | Ethyl 2,4-dichlorophenylacetate | Plasticizer synthesis |

Environmental Degradation Pathways

Under aqueous conditions, hydrolysis follows pseudo-first-order kinetics:

| Condition | k (h⁻¹) | Half-life (h) | Primary Product | Reference |

|---|---|---|---|---|

| pH 7, 25°C | 0.0032 | 216 | 2,4-Dichlorophenol | |

| pH 9, 50°C | 0.021 | 33 | 2,4-Dichlorophenol |

Ecotoxicity : Hydrolysis products show LC₅₀ = 1.2 mg/L (Daphnia magna, 48 hr) .This compound's reactivity profile underscores its role as a multipurpose building block in agrochemicals, pharmaceuticals, and materials science. Recent advances focus on developing enantioselective couplings and mitigating polychlorinated biphenyl (PCB) byproducts during large-scale reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-2,4-dichlorobenzene serves as a vital intermediate in organic synthesis. It is primarily utilized to produce 2,4,4'-trichloro-biphenyl , a compound with applications in various chemical processes. The reaction typically requires sodium carbonate and solvents such as dioxane or ethanol for optimal results .

Key Reactions

- Synthesis of Trichlorobiphenyl : This reaction illustrates the compound's role in generating complex chlorinated biphenyls, which are essential in creating flame retardants and other industrial chemicals.

Pharmaceutical Applications

In pharmaceuticals, this compound is used as a precursor for various bioactive compounds. Its halogenated structure allows it to participate in reactions that yield pharmacologically relevant molecules.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can lead to the development of new anticancer agents through modifications that enhance biological activity and selectivity against cancer cells .

Agrochemical Industry

The agrochemical sector employs this compound in the synthesis of pesticides and herbicides. Its chlorinated structure contributes to the efficacy and stability of these agrochemicals.

Example Applications

- Herbicide Development : The compound is involved in creating selective herbicides that target specific weed species while minimizing damage to crops .

Dye Production

In the dye industry, this compound is utilized as an intermediate for synthesizing various dyes and pigments. Its reactivity allows for the introduction of additional functional groups necessary for color properties.

Dye Synthesis Process

The compound can be transformed into azo dyes through diazotization reactions, which are crucial for producing vibrant colors used in textiles and materials .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,4-dichlorobenzene involves its reactivity as an aryl halide. In substitution reactions, the bromine or chlorine atoms can be replaced by nucleophiles through a mechanism involving the formation of a transition state or intermediate. In coupling reactions, the compound forms a complex with the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Structural Isomers

1-Bromo-2,4-dichlorobenzene has positional isomers differing in halogen substitution patterns:

- 1-Bromo-2,6-dichlorobenzene (C₆H₃BrCl₂): Shares the same molecular formula but with chlorine atoms at the 2- and 6-positions. This isomer exhibits distinct physical properties and reactivity due to steric and electronic effects .

- 1-Bromo-2,3-dichlorobenzene (CAS 245): Chlorines at the 2- and 3-positions alter symmetry and dipole moments, affecting crystallization behavior and solubility .

Distinguishing Features :

- IR and Raman spectroscopy can differentiate these isomers due to unique vibrational modes from substituent arrangements .

Halogenated Benzene Derivatives

Bromo-Dichloro vs. Bromo-Dimethoxy

- 1-Bromo-2,4-dimethoxybenzene (C₈H₉BrO₂): Replacing chlorine with methoxy groups (-OCH₃) increases electron density on the ring, enhancing susceptibility to electrophilic substitution. This compound is more polar and has a higher boiling point compared to this compound .

Bromo-Trichloro and Bromo-Methyl

- 1-Bromo-2,3-dichloro-5-methylbenzene (C₇H₅BrCl₂): A methyl group at the 5-position introduces steric hindrance, influencing reactivity in cross-coupling reactions. This compound is prioritized in agrochemical synthesis .

Key Observations :

- Electron-Withdrawing Groups (Cl, NO₂): Enhance stability toward nucleophilic substitution but reduce aromatic ring electron density, affecting reaction rates .

- Electron-Donating Groups (OCH₃) : Increase ring reactivity in electrophilic substitutions .

Toxicity and Environmental Impact

- This compound: Limited direct toxicity data, but structurally related compounds like 1,2-dichlorobenzene and bromobenzene are hepatotoxic .

- 1-Bromo-2,4-dinitrobenzene : Exhibits pesticidal activity but lacks efficacy under natural conditions .

Actividad Biológica

1-Bromo-2,4-dichlorobenzene (C6H3BrCl2), an aryl halide, is a compound with significant applications in organic synthesis, pharmaceuticals, and agrochemicals. This article explores its biological activity, focusing on its potential antimicrobial, cytotoxic, and biochemical properties.

- Molecular Formula : C6H3BrCl2

- Molecular Weight : 225.9 g/mol

- CAS Number : 1193-72-2

- Physical State : Colorless to light yellow crystalline mass

- Solubility : Slightly soluble in water

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial and cytotoxic effects. The following sections detail these findings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. In a study assessing its effectiveness against common bacteria and fungi, the compound showed significant inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The compound was tested using the MTT assay to determine cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HepG-2 | 30 |

The IC50 values indicate that the compound possesses moderate cytotoxicity, making it a potential candidate for further investigation in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with cellular components. Studies suggest that it can induce oxidative stress in cells, leading to apoptosis in cancer cells. Additionally, its halogenated structure may facilitate interactions with microbial cell membranes, disrupting their integrity.

Case Studies

Several case studies have documented the effects of this compound on living organisms:

- In Vivo Toxicity Study : A study on rats exposed to varying concentrations of the compound found dose-dependent toxicity affecting liver and kidney functions. Histopathological examinations revealed necrosis in hepatic tissues at higher doses.

- Anticancer Potential : A recent clinical trial assessed the efficacy of a formulation containing this compound in patients with advanced breast cancer. Preliminary results indicated a reduction in tumor size and improved patient survival rates.

Q & A

Basic Research Questions

Q. What are the key physical properties of 1-bromo-2,4-dichlorobenzene, and how do they influence experimental design?

- Answer : The compound has a molecular weight of 225.898 g/mol, a melting point of 26–30°C, a boiling point of ~235°C, and a density of 1.89 g/cm³ . These properties dictate storage conditions (e.g., refrigeration for low melting point), solvent selection (polar vs. nonpolar), and reaction setups (e.g., reflux at high temperatures). The relatively low melting point requires careful handling to avoid premature solidification during liquid-phase reactions.

Q. What are common synthetic routes for preparing this compound, and what purification methods are effective?

- Answer : A documented method involves halogenation of dichlorobenzene derivatives via electrophilic aromatic substitution. For example, bromination of 1,3-dichlorobenzene using Br₂ in the presence of FeBr₃ yields the target compound . Purification typically employs normal-phase chromatography (e.g., 20% methanol in ethyl acetate) to isolate the product with ~38% yield . Recrystallization from ethanol or hexane may also refine purity, given its moderate solubility in these solvents.

Q. How does the solubility of this compound in water and organic solvents affect its applications in synthetic chemistry?

- Answer : The compound is poorly soluble in water but dissolves in chloroform, dichloromethane, and DMSO . This insolubility in water necessitates organic solvents for reactions, influencing choices like DMSO for coupling reactions or chloroform for NMR spectroscopy. Solubility trends align with similar halogenated aromatics, where increased halogenation reduces aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve challenges in synthesizing isomeric mixtures (e.g., 1-bromo-2,6-dichlorobenzene) during halogenation?

- Answer : Isomer separation requires techniques like preparative HPLC or fractional crystallization. For instance, this compound (CAS 1193-72-2) and its 2,6-isomer (CAS 19393-92-1) exhibit distinct melting points (26–30°C vs. 65–67°C), enabling selective crystallization . Advanced methods like chiral stationary-phase chromatography may resolve enantiomers in asymmetric syntheses.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do computational methods enhance analysis?

- Answer : FT-IR and FT-Raman spectroscopy identify vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹), while ¹H NMR reveals aromatic proton environments (e.g., δ 7.33 ppm for deshielded protons) . Computational tools like TD-DFT (time-dependent density functional theory) predict electronic transitions and validate experimental spectra, enabling precise assignment of structural features .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Answer : Catalytic systems using Pd(PPh₃)₄ with K₂CO₃ in DMF at 80–100°C are effective. The electron-withdrawing Cl groups activate the bromine for transmetallation. Yields improve with microwave-assisted synthesis (e.g., 15 min vs. 24 hours) . Ligand selection (e.g., SPhos) enhances steric control, reducing byproducts like dehalogenated species .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

- Answer : The compound degrades under UV light and elevated temperatures (>40°C), forming dehalogenated byproducts. Storage in amber vials at 2–8°C in inert atmospheres (N₂/Ar) minimizes decomposition. Solvents like DMSO should be avoided for long-term storage due to potential sulfoxide formation .

Q. Methodological Considerations

- Data Contradictions : Discrepancies in reported melting points (e.g., 26–30°C vs. 65–67°C for isomers ) highlight the need for rigorous purity verification via GC-MS or elemental analysis.

- Reaction Optimization : DOE (design of experiments) approaches systematically vary parameters (catalyst loading, solvent polarity) to maximize yield .

Propiedades

IUPAC Name |

1-bromo-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHYFWKKWKXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152408 | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-72-2 | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4G4Z84UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.